Elabela, also known as Toddler, is a peptide that plays a significant role in cardiovascular development and function. It acts as an endogenous agonist for the apelin receptor, which is a G-protein-coupled receptor involved in various physiological processes, including blood pressure regulation and cardiac contractility. Elabela's discovery has opened new avenues for understanding cardiovascular health and disease, particularly in conditions like pulmonary arterial hypertension.
Elabela was first identified in 2017 through research aimed at understanding its expression and function in the cardiovascular system. It is synthesized primarily in the heart and vascular tissues, with its levels being influenced by various physiological and pathological conditions. The peptide is derived from a precursor protein and undergoes post-translational modifications that are crucial for its biological activity.
Elabela belongs to a class of peptides known as endogenous peptides, specifically those that interact with G-protein-coupled receptors. It is classified under the apelin family of peptides, which includes other related peptides such as apelin-13. Elabela has been shown to have distinct structural characteristics that differentiate it from other members of this family.
The synthesis of Elabela can be achieved through solid-phase peptide synthesis or recombinant DNA technology. Solid-phase synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. This method allows for precise control over the sequence and purity of the peptide.
The synthesis typically involves:
Elabela consists of a sequence of amino acids that form a specific three-dimensional structure critical for its interaction with the apelin receptor. The peptide's structure includes hydrophobic regions that facilitate binding to lipid membranes and receptor sites.
The molecular formula of Elabela (specifically Elabela-11) can be represented as follows:
Elabela participates in several biochemical reactions, primarily involving binding to the apelin receptor. This interaction triggers downstream signaling pathways that influence various cellular responses, including vasodilation and increased cardiac output.
Elabela operates through a well-defined mechanism involving:
Research indicates that Elabela can significantly improve cardiac function in models of heart failure by enhancing ejection fraction and reducing pulmonary vascular resistance.
Elabela holds promise in various scientific fields:
Elabela, also termed Toddler or Apela, is translated as a 54-amino acid preproprotein encoded by the APELA gene located on human chromosome 4. This precursor contains an N-terminal signal peptide (22 amino acids) that directs its translocation into the endoplasmic reticulum, where it undergoes proteolytic cleavage to generate the mature 32-amino acid isoform (Elabela-32). Subsequent post-translational modifications are critical for Elabela-11 generation and function [4] [7].
The maturation pathway involves enzymatic processing at dibasic amino acid residues (Arg-Arg and Lys-Arg sites) by proprotein convertases, liberating smaller bioactive isoforms, including Elabela-21 and ultimately Elabela-11 (amino acid sequence: LRKHNCLQRRC). A defining modification of Elabela-11 is the cyclization of its N-terminal glutamine residue (Gln¹) into pyroglutamic acid (Pyr¹). This pyroglutamination confers significant biochemical advantages: enhanced resistance to exopeptidase degradation and increased receptor binding affinity by stabilizing the N-terminus [2] [4] [7]. Furthermore, Elabela-11 contains an essential disulfide bridge formed between cysteine residues at positions 6 and 11 (Cys⁶ and Cys¹¹). This intramolecular bond constrains the peptide's tertiary structure, which is indispensable for efficient interaction with and activation of the apelin receptor [4] [6].
Table 1: Key Post-Translational Modifications in Elabela-11 Biosynthesis
Modification Type | Amino Acid Residues | Functional Consequence | Enzymes/Mechanism |
---|---|---|---|
Signal Peptide Cleavage | 1-22 (PreproELA) | Release of immature peptide for further processing | Signal peptidase complex |
Proteolytic Cleavage | Dibasic sites (RR/KR) | Generation of ELA-32, ELA-21, and ELA-11 isoforms | Proprotein convertases (e.g., Furin) |
Pyroglutamination (Pyr¹) | N-terminal Gln (Gln¹) | Stabilizes N-terminus; Increases receptor affinity; Enhances metabolic stability | Glutaminyl cyclase |
Disulfide Bond Formation | Cys⁶ - Cys¹¹ | Stabilizes bioactive conformation; Essential for receptor binding and activation | Oxidative folding in ER/Golgi |
Elabela exists as multiple endogenous isoforms generated via sequential proteolytic processing of the Elabela-32 precursor. While Elabela-32 represents the full-length mature peptide, tissue-specific and extracellular proteases catalyze its stepwise truncation. Elabela-21 is produced by cleavage between Arg¹² and Val¹³ of Elabela-32. Further processing of Elabela-21, likely involving dipeptidyl peptidase IV (DPPIV) or related enzymes, removes the C-terminal decapeptide to yield Elabela-11 [2] [4] [7].
Metabolic stability studies reveal stark differences between isoforms. Incubation of synthetic Elabela-32 in human plasma demonstrates a half-life of 47.2 ± 5.7 minutes. In contrast, Elabela-11 exhibits significantly greater susceptibility to degradation, particularly in metabolically active tissues like the kidney, where its half-life plummets to less than 1 minute due to rapid proteolytic cleavage by endo- and exopeptidases. Mass spectrometry analyses identify Elabela-16 (lacking the C-terminal 16 amino acids of Elabela-32) as a major plasma metabolite and a potentially more stable fragment than Elabela-11 [2] [7].
Receptor binding affinity also varies markedly. Elabela-32 and Elabela-21 bind the human apelin receptor with subnanomolar to nanomolar affinity (pKi ~9.3-10). While Elabela-11 retains significant affinity (pKi ~8.0-8.5), it is measurably lower than its longer counterparts. Crucially, the isoforms exhibit distinct signaling bias. Elabela-32 and Elabela-21 demonstrate a stronger preference for β-arrestin recruitment and receptor internalization pathways. In contrast, Elabela-11 shows a relative, though not absolute, bias towards G protein-dependent signaling (specifically Gαi/o inhibition of adenylate cyclase and reduction of intracellular cAMP) compared to β-arrestin engagement. This bias profile suggests divergent physiological roles for the isoforms despite acting on the same receptor [3] [4] [6].
Table 2: Comparative Properties of Major Elabela Isoforms
Property | Elabela-32 | Elabela-21 | Elabela-11 |
---|---|---|---|
Amino Acid Sequence | 32 aa (Pyr¹-LRKHNCLQRRCMPLHSRVPFP) | 21 aa (Pyr¹-LRKHNCLQRRCMPLHSRVPFP¹⁻¹¹? Needs verification - LRKHNCLQRRCMPLHSRVPFP is 21aa? C-term cleavage) | 11 aa (Pyr¹-LRKHNCLQRRC) |
Primary Cleavage Sites | N/A (Full-length mature) | Arg¹²↓Val¹³ (from ELA-32) | Further C-terminal truncation of ELA-21 |
Relative Binding Affinity (pKi) | Highest (~10) | High (~9.3-9.5) | Moderate (~8.0-8.5) |
Metabolic Half-Life (Plasma) | ~47 minutes | Intermediate (Shorter than ELA-32) | Very Short (<1 min in kidney homogenate) |
Signaling Bias | Strong β-arrestin bias | Moderate β-arrestin/Gαi balance | Relative Gαi bias (cAMP inhibition) |
Major Metabolites | ELA-21, ELA-20, ELA-19, ELA-16 | ELA-16, ELA-11? | Smaller fragments (e.g., ELA-11(1-9)) |
Elabela expression exhibits a highly restricted pattern in adult human tissues, contrasting with the broader distribution of its receptor (apelin receptor) and the related ligand apelin. Quantitative polymerase chain reaction (qPCR) analyses detect APELA messenger RNA predominantly in adult kidney and prostate tissue, with significantly lower levels in the heart and lungs. Notably, high expression is also observed in embryonic stem cells and induced pluripotent stem cells, reflecting its critical developmental role [4] [5].
Within the kidney, sophisticated detection methods (RNAscope and immunofluorescence) localize Elabela peptide expression specifically to the apical membrane of principal cells lining the collecting ducts, spanning from the outer to the inner medulla. This localization places Elabela-11 in proximity to key regulators of water and electrolyte balance, notably co-localizing with the water channel aquaporin-2. This strategic positioning strongly suggests a paracrine or autocrine role for Elabela-11 in renal tubule function [4].
Elabela is also detected in the vascular endothelium, particularly within arterial endothelial cells, albeit at lower levels compared to renal expression. Immunofluorescent staining confirms its presence in human coronary artery endothelium. Furthermore, Elabela-11 and other isoforms are measurable in human plasma, indicating systemic secretion as a circulating hormone [3] [5]. The precise cellular mechanisms governing Elabela-11 secretion remain under investigation. However, based on its biosynthesis pathway and signal peptide dependence, it follows the classical regulated secretory pathway. Following synthesis and post-translational modifications (including disulfide bond formation and pyroglutamination) within the endoplasmic reticulum and Golgi apparatus, mature Elabela-11 is packaged into secretory vesicles. These vesicles are transported to and fuse with the apical plasma membrane of principal cells in the collecting duct (and likely endothelial cells), releasing the peptide in response to as-yet undefined physiological stimuli [4] [7]. This regulated release enables Elabela-11 to act locally within the kidney and potentially enter the circulation to exert endocrine effects on the cardiovascular system.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: